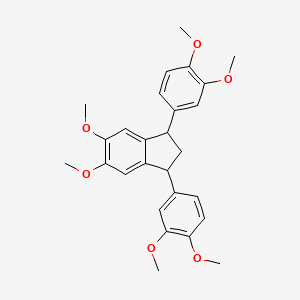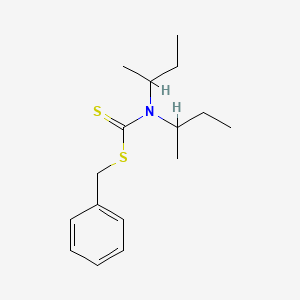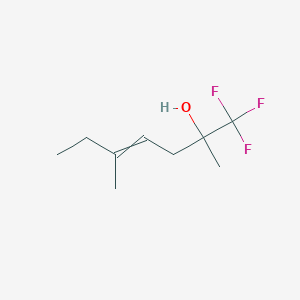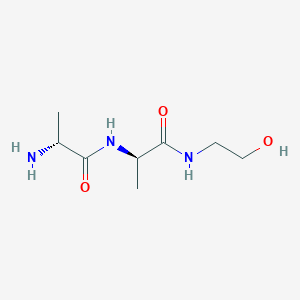
2-Iminobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iminobut-3-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group attached to a butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iminobut-3-enoic acid can be synthesized through a three-step process starting from but-3-enenitrile. The process involves the Neber rearrangement of the corresponding N-chloroimidate, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of sodium hydroxide in water and tert-butyl alcohol at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iminobut-3-enoic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iminobut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid behavior and interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Iminobut-3-enoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the compound’s behavior in biological systems, influencing processes such as enzyme activity and protein folding .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminobut-3-enoic acid
- 3-Butenoic acid
- 4-Fluorothreonine
Comparison: 2-Iminobut-3-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds like 3-butenoic acid, which lacks the amino group, or 4-fluorothreonine, which has a different functional group arrangement .
Eigenschaften
CAS-Nummer |
61371-91-3 |
|---|---|
Molekularformel |
C4H5NO2 |
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
2-iminobut-3-enoic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h2,5H,1H2,(H,6,7) |
InChI-Schlüssel |
JDOYEHIIHBNBAF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)

![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)


![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)




